benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol
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Overview
Description
Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol is a complex organic compound that combines the structural features of benzenesulfonic acid and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The morpholine derivative can be synthesized through a series of steps involving the protection and deprotection of functional groups, followed by coupling with benzyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation processes using oleum or sulfur trioxide. The reaction is highly exothermic and requires careful control of temperature and reactant concentrations . The morpholine derivative is produced through large-scale organic synthesis methods, often involving catalytic hydrogenation and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfur trioxide in fuming sulfuric acid for sulfonation; phosphorus pentachloride for conversion to sulfonyl chloride.
Major Products
Oxidation: Produces sulfonic acid derivatives.
Reduction: Yields alcohols or amines depending on the specific reaction pathway.
Substitution: Forms sulfonamides, sulfonyl chlorides, and esters.
Scientific Research Applications
Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity . The morpholine moiety can interact with various receptors and enzymes, modulating their function through binding to active sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar chemical properties.
p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis.
Phenylsulfonic acid: Shares structural similarities with benzenesulfonic acid.
Uniqueness
Benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol is unique due to the presence of both a sulfonic acid group and a morpholine derivative. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
920799-88-8 |
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Molecular Formula |
C23H25NO5S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C17H19NO2.C6H6O3S/c19-16-8-6-15(7-9-16)17-13-18(10-11-20-17)12-14-4-2-1-3-5-14;7-10(8,9)6-4-2-1-3-5-6/h1-9,17,19H,10-13H2;1-5H,(H,7,8,9)/t17-;/m1./s1 |
InChI Key |
AFFMIVJWUDIFBF-UNTBIKODSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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